molecular formula C22H25N3O4 B2987645 (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 904008-86-2

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2987645
CAS No.: 904008-86-2
M. Wt: 395.459
InChI Key: VKTRXTGAKYEGMZ-UNOMPAQXSA-N
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Description

(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.459. The purity is usually 95%.
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Scientific Research Applications

Applications in Drug Development and Biological Studies

  • Imaging and Diagnostic Probes : A study by Gao et al. (2013) introduced a novel PET probe designed for imaging the enzyme PIM1, showcasing the application of related compounds in diagnostic imaging. This probe was synthesized with a high specific activity, indicating potential use in detecting and quantifying biological targets in vivo (Gao et al., 2013).

  • Antineoplastic Agents : Flumatinib, another structurally related compound, is under clinical trials for treating chronic myelogenous leukemia, illustrating the therapeutic potential of these molecules. The study of its metabolism in patients provides insights into its pharmacokinetics and pharmacodynamics, which are crucial for drug development (Gong et al., 2010).

  • Enzyme Inhibition Studies : Research on novel antidepressants, such as Lu AA21004, involved understanding the oxidative metabolism mediated by cytochrome P450 enzymes. These studies help in predicting drug interactions and optimizing dosing regimens (Hvenegaard et al., 2012).

  • Antibacterial and Antifungal Agents : Compounds like 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine demonstrated significant antibacterial and biofilm inhibition activities, showing the potential of related structures in combating resistant microbial strains (Mekky et al., 2020).

  • Modulation of G Protein-Coupled Receptors : The design of G protein-biased dopaminergic ligands indicates the application of these compounds in modulating neurotransmitter systems, which could lead to new treatments for psychiatric disorders (Möller et al., 2017).

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15-11-18(27)17(14-25-7-5-24(6-8-25)9-10-26)22-20(15)21(28)19(29-22)12-16-3-2-4-23-13-16/h2-4,11-13,26-27H,5-10,14H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTRXTGAKYEGMZ-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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